Cangrelor tetrasodium
Vue d'ensemble
Description
Cangrelor Tetrasodium is a potent, intravenously administered, competitive inhibitor of the ADP P2Y12 receptor, which plays a critical role in platelet aggregation and coagulation processes. Its pharmacological properties make it highly effective in providing rapid and predictable platelet inhibition, crucial for patients undergoing percutaneous coronary intervention (PCI) or in need of antiplatelet protection during major surgery. Unlike other ADP P2Y12 receptor antagonists, Cangrelor does not suffer from issues like interindividual response variability, drug-drug interactions, or slow onset/offset of action, largely due to its reversible binding to the receptor and very short half-life (Franchi et al., 2013).
Synthesis Analysis
The synthesis of Cangrelor Tetrasodium involves complex chemical processes aimed at achieving its potent P2Y12 receptor inhibition capability. While specific details of its synthesis are proprietary and not widely disclosed in the public domain, general approaches to synthesizing similar compounds involve multi-step organic synthesis, including the formation of tetrazolyl moieties and on-surface synthesis techniques. These processes are designed to ensure the high potency, stability, and bioavailability of the compound in clinical settings (Popova & Trifonov, 2015; Clair & de Oteyza, 2019).
Molecular Structure Analysis
Cangrelor's molecular structure is characterized by its ability to reversibly bind to the P2Y12 receptor, which is crucial for its rapid onset and offset of action. The structure is designed to closely mimic the ADP structure, enabling it to competitively inhibit the binding of ADP to the P2Y12 receptor on platelets, thus preventing platelet activation and aggregation (Ferreiro, Ueno, & Angiolillo, 2009).
Chemical Reactions and Properties
Cangrelor Tetrasodium exhibits its pharmacological effects through a series of chemical interactions at the molecular level, primarily through its competitive inhibition of the P2Y12 receptor. This action involves the reversible binding of Cangrelor to the receptor, preventing ADP from activating platelets, which is a key step in the coagulation cascade. The chemical properties of Cangrelor, including its solubility, stability in solution, and short half-life, are optimized for its role as an intravenous antiplatelet agent (Droppa & Geisler, 2018).
Physical Properties Analysis
The physical properties of Cangrelor Tetrasodium, such as its solubility in water and stability at various pH levels, are critical for its administration and effectiveness as an intravenous drug. Its formulation is designed to allow for rapid dissolution and onset of action, with a very short half-life that facilitates its rapid offset of action, making it ideal for use in settings where quick reversal of platelet inhibition is necessary (Tantry et al., 2018).
Chemical Properties Analysis
Cangrelor Tetrasodium's chemical properties, including its reactivity, metabolic stability, and interaction with other pharmaceuticals, are optimized to ensure its effectiveness as a P2Y12 receptor antagonist. Its rapid metabolism and excretion, combined with its reversible mode of action, ensure that it provides effective platelet inhibition during procedures without long-lasting effects that could lead to complications such as excessive bleeding (Franchi et al., 2013).
Applications De Recherche Scientifique
Efficacy in Reducing Ischemic Complications : Cangrelor has been shown to maintain its efficacy in reducing ischemic complications in patients undergoing PCI, irrespective of the administration of glycoprotein IIb/IIIa inhibitors (C. Investigators, 2017).
Potency and Reversibility : It is recognized for its potency, predictability, and rapid reversibility as an antiplatelet agent, making it suitable for use in patients requiring immediate and profound P2Y12 inhibition during PCI (L. De Luca et al., 2021).
Reduction of Ischemic Events and Stent Thrombosis : Studies have demonstrated that Cangrelor significantly reduces the rate of ischemic events, including stent thrombosis, during PCI, without a significant increase in severe bleeding (Deepak L. Bhatt et al., 2013).
Effectiveness in Myocardial Infarction Reduction : Cangrelor has been found to significantly reduce myocardial infarction in patients undergoing PCI, regardless of the definition of myocardial infarction used (M. Cavender et al., 2016).
Safety and Efficacy in Combination Therapy : The combination of Cangrelor and clopidogrel is considered relatively safe and more effective than the standard clopidogrel regimen in both urgent and elective PCI settings (J. Kubica et al., 2014).
Preclinical Efficacy : In preclinical studies, Cangrelor, along with AZD6140, effectively inhibited platelet aggregation without significant increases in bleeding time, demonstrating its potential in clinical applications (J. V. van Giezen & R. G. Humphries, 2005).
Electrocardiographic Safety : Cangrelor does not adversely affect cardiac repolarization in normal volunteers, indicating its electrocardiographic safety (C. Green et al., 2013).
Pharmacodynamic Effects : It exhibits rapid, potent, predictable, and reversible inhibition of platelet function with a rapid offset of action after treatment discontinuation (D. Angiolillo et al., 2012).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4/t8-,10-,11-,14-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COWWROCHWNGJHQ-OPKBHZIBSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2F3N5Na4O12P3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167652 | |
Record name | Cangrelor Tetrasodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cangrelor tetrasodium | |
CAS RN |
163706-36-3 | |
Record name | Cangrelor Tetrasodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163706363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cangrelor Tetrasodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50167652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrasodium;[dichloro(phosphonato)methyl]-[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANGRELOR TETRASODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2144G00Y7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.